Dodecacarbonyltriruthenium
Overview
Description
Dodecacarbonyltriruthenium is a coordination compound with the chemical formula Ru₃(CO)₁₂. It consists of a triangular arrangement of three ruthenium atoms, each bonded to four carbon monoxide molecules. This compound appears as dark orange crystals and is soluble in nonpolar solvents but insoluble in water . It is classified as a metal carbonyl cluster and serves as a precursor to various organoruthenium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecacarbonyltriruthenium is synthesized by treating solutions of ruthenium trichloride with carbon monoxide in the presence of a base. The reaction proceeds through an intermediate, dichlororuthenium tricarbonyl dimer . The stoichiometry of the reaction can be represented as: [ 6 \text{RuCl}_3 + 33 \text{CO} + 18 \text{CH}_3\text{OH} \rightarrow 2 \text{Ru}3(\text{CO}){12} + 9 \text{CO(OCH}_3)_2 + 18 \text{HCl} ]
Industrial Production Methods: An industrial method for producing this compound involves carbonylating ruthenium chloride with carbon monoxide in the presence of an amine. The reaction is conducted at a temperature range of 50 to 100°C and a pressure of 0.2 to 0.9 MPa .
Chemical Reactions Analysis
Types of Reactions: Dodecacarbonyltriruthenium undergoes various chemical reactions, including:
Carbonylation: High pressures of carbon monoxide convert the cluster to monomeric ruthenium pentacarbonyl, which reverts to the parent cluster upon standing.
Cycloaddition: It catalyzes the carbonylative cycloaddition of silylacetylenes and alpha,beta-unsaturated ketones to produce tetrasubstituted alpha-pyrones.
Reduction: It is used in the reductive carbonylation of aromatic nitro compounds to carbamates.
Common Reagents and Conditions:
Carbon Monoxide: Used in carbonylation reactions.
Silylacetylenes and Alpha,Beta-Unsaturated Ketones: Used in cycloaddition reactions.
Nitroarenes: Used in reductive carbonylation reactions.
Major Products:
Ruthenium Pentacarbonyl: Formed during carbonylation.
Alpha-Pyrones: Formed during cycloaddition.
Carbamates: Formed during reductive carbonylation.
Scientific Research Applications
Dodecacarbonyltriruthenium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecacarbonyltriruthenium involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds through transfer hydrogenation and carbonylation processes . The compound’s molecular targets include unsaturated reactants and nitro compounds, which it converts into more complex organic molecules through catalytic cycles .
Comparison with Similar Compounds
Dodecacarbonyltriruthenium is similar to other metal carbonyl clusters such as:
Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Unlike this compound, it has two bridging carbonyl ligands, resulting in a different symmetry (C₂v).
Triosmium Dodecacarbonyl (Os₃(CO)₁₂): It has a similar structure to this compound but contains osmium instead of ruthenium.
The uniqueness of this compound lies in its specific catalytic properties and its ability to form a variety of organoruthenium compounds, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
formaldehyde;ruthenium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O.Ru/c1-2;/h1H2; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTXBZDEOAFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.[Ru] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ORu | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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